molecular formula C9H17NO3 B014772 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy CAS No. 2154-68-9

2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy

Cat. No. B014772
CAS RN: 2154-68-9
M. Wt: 187.24 g/mol
InChI Key: CLKPVQZFNYXFCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy (TMC) is an organic compound of the pyrrolidinooxy family. It is an important synthetic intermediate for a wide range of compounds, including pharmaceuticals and polymers. TMC is used in numerous laboratory experiments and has been studied extensively for its potential use in drug development and other applications.

Scientific Research Applications

  • Electron Paramagnetic Resonance Imaging : A synthesized derivative, 3-carboxy-2,2,5,5-tetra((2)H(3))methyl-1-(3,4,4-(2)H(3),1-(15)N)pyrrolidinyloxyl, improves the sensitivity of O2 measurement in tissues using electron paramagnetic resonance imaging (Burks et al., 2010).

  • Biophysical and Biomedical Research : As a stable free radical, 3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl serves as molecular probes and labels in these fields (Dobrynin et al., 2021).

  • Electrochemical Oxidations : Mediating electrochemical oxidations of carbinols in solution or on the surface of electrodes (Deronzier et al., 1987).

  • Detection of Radical Oxidants : Fluorescamine derivatized 3-amino-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy can detect peroxyl and other radical oxidants (Jia et al., 2009).

  • Active DNA Cytosine Demethylation : Tet family dioxygenases can oxidize 5-methyl-2'-deoxycytidine in DNA to yield derivatives, which may be important in mammals (Liu et al., 2013).

  • Spin-Labelling of Biomolecules : Useful as SH-reagents for spin-labelling (Hankovszky et al., 1989).

  • Anti-Arrhythmic Agents : Compounds with this structure show activity against aconitine-induced arrhythmia and outperform quinidine in activity and chemotherapeutic index (Hankovszky et al., 1986).

  • Antioxidant Properties : N-[(Tetramethyl-3-pyrroline-3-carboxamido)propyl]phthalimide and its nitroxide metabolite exhibit potent antioxidant action and protect against myocardial injury (Shankar et al., 2000).

  • Molecular Surface Interactions : 3CP molecules interact strongly with Cu(110) surfaces, influenced by the carboxylate groups and methyl groups (Robin et al., 2009).

  • Glucose Detection in Medical Diagnostics : Carboxyl-modified graphene oxide, developed for glucose detection, shows significant potential in this field (Song et al., 2010).

  • Visualization of Brain Tissue Oxygen Distribution : Electron paramagnetic resonance imaging with specifically designed nitroxides can visualize O2 distribution, especially in ischemic brains (Shen et al., 2009).

Mechanism of Action

properties

IUPAC Name

1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKPVQZFNYXFCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1O)(C)C)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275894, DTXSID10871864
Record name 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_62447
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10871864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2154-68-9, 96623-58-4
Record name 2154-68-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy
Reactant of Route 2
2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy
Reactant of Route 3
2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy
Reactant of Route 4
2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy
Reactant of Route 5
2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy
Reactant of Route 6
2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.